molecular formula C22H17F4NO B287120 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No. B287120
M. Wt: 387.4 g/mol
InChI Key: AETGODANFOWNFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 has been found to be effective in inhibiting the growth of cancer cells by targeting specific signaling pathways that are essential for cancer cell survival and proliferation.

Mechanism of Action

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK) pathway, which is a key signaling pathway involved in the survival and proliferation of cancer cells. By inhibiting the BTK pathway, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation. 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has also been found to modulate other signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been shown to selectively inhibit BTK activity in cancer cells, with minimal effects on normal cells. 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has also been found to induce apoptosis in cancer cells and inhibit their proliferation. In addition, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is its selective inhibition of the BTK pathway, which makes it a promising candidate for the treatment of various types of cancer. Another advantage is its favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one limitation of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is its potential toxicity, particularly in the context of long-term treatment. Further studies are needed to evaluate the safety and efficacy of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide in clinical trials.

Future Directions

There are several future directions for the development of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide. One direction is the evaluation of its safety and efficacy in clinical trials, particularly in combination with other cancer therapies. Another direction is the identification of biomarkers that can predict the response to 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide treatment. Additionally, the development of more potent and selective inhibitors of the BTK pathway may lead to the discovery of new cancer therapies. Finally, the investigation of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide in other diseases, such as autoimmune disorders, may provide new insights into its mechanism of action and therapeutic potential.

Synthesis Methods

The synthesis of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide involves several steps, including the preparation of the starting materials, the coupling reaction between the two aromatic rings, and the final amide formation. The synthesis of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

Scientific Research Applications

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been found to be effective in inhibiting the growth of cancer cells both in vitro and in vivo. 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has also been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy.

properties

Product Name

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide

Molecular Formula

C22H17F4NO

Molecular Weight

387.4 g/mol

IUPAC Name

2-(3-fluoro-4-phenylphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C22H17F4NO/c1-14(21(28)27-18-9-5-8-17(13-18)22(24,25)26)16-10-11-19(20(23)12-16)15-6-3-2-4-7-15/h2-14H,1H3,(H,27,28)

InChI Key

AETGODANFOWNFT-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.